3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting specific enzymes or receptors, such as tropomyosin receptor kinases (TRKs).
Biology: The compound is used in studies related to cell proliferation and differentiation due to its interaction with biological targets.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one involves its interaction with molecular targets such as enzymes or receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized
Properties
Molecular Formula |
C6H4BrN3O |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2,5H,(H,8,11) |
InChI Key |
LFUQOKMDOBOVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C(N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.